molecular formula C20H28N2O5 B2809817 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid CAS No. 1164466-05-0

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Cat. No. B2809817
CAS RN: 1164466-05-0
M. Wt: 376.453
InChI Key: VXHNQGJCBYKWFP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is an organic compound. It is a white solid, often used as an intermediate in organic synthesis . The compound is also known as N-BOC-Piperidine-4-carboxylic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .


Molecular Structure Analysis

The molecular formula of the compound is C11H19NO4 . Its molecular weight is 229.28 .


Chemical Reactions Analysis

The compound can be used in organic synthesis to protect carboxylic acid groups, preventing them from being attacked by other reactants or undergoing side reactions . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point of 152°C . The compound is insoluble in water .

Scientific Research Applications

Organic Synthesis

This compound is used as an ancillary in the synthesis of many organic compounds . It is often used as an intermediate in organic synthesis .

Deprotection of N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This compound can be used in the deprotection of the N-Boc group using oxalyl chloride .

Synthesis of Epidermal Growth Factor Analogs

It has been used in the synthesis of epidermal growth factor analogs . These analogs have shown to have pharmacokinetic properties that are similar to those of epidermal growth factor .

Cancer Treatment Research

The compound has potential applications in cancer treatment research. The synthesized epidermal growth factor analogs can be used for the treatment of cancer .

Synthesis of Piperazine Derivatives

This compound is used as a reactant for the synthesis of piperazine derivatives . These derivatives are orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors .

Synthesis of Allosteric IGF-1R Inhibitors

It is also used as a reactant for the synthesis of allosteric IGF-1R inhibitors . These inhibitors have potential applications in the treatment of various diseases.

Allylation and Conjugate Addition Reactions

This compound is used as a reactant in allylation and conjugate addition reactions .

Asymmetric Deprotonation and Aldol Reactions

It is used as a reactant in asymmetric deprotonation and enantioselective inter- and intramolecular aldol reactions .

Safety And Hazards

The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in various scientific fields due to its role as an intermediate in organic synthesis . Future research could explore more efficient methods for the deprotection of the N-Boc group , as well as the compound’s potential applications in the synthesis of other complex organic molecules .

properties

IUPAC Name

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNQGJCBYKWFP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.